Cas no 55097-80-8 (7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol)
![7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol structure](https://fr.kuujia.com/scimg/cas/55097-80-8x500.png)
55097-80-8 structure
Nom du produit:7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Propriétés chimiques et physiques
Nom et identifiant
-
- 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
- 5A,7,8,8A,9A,9B-HEXAHYDROBENZO[1,12]TETRAPHENO[10,11-B]OXIRENE-7,8-DIOL
- 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno-[10,11-b]oxirene-7,8-diol
- 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide
- (+/-)-7,8,9,10-tetrahydrobenzo[a]pyrene-7R,8S-dihydrodiol-9,10-epoxide
- (+/-)-r-7,t-8-Dihydroxy-t-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
- (+/-)-trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-benzo[a]pyrene
- 7,8,9,10-Tetrahydro-7,8-dihydroxybenzo[a]pyrene 9,10-epoxide
- benzo[a]pyrene diol epoxide
- 7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
- benzo(a)pyrene diol epoxide 1
- SCHEMBL6299813
- Benzo[A]Pyrene Diol Epoxide (Bpde)
- 55097-80-8
- Anti-BaPDE
- 7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol #
- BENZO(a)PYRENE, 7,8-DIHYDRO-7,8-DIHYDROXY-9,10-EPOXY-, trans-
- 1,2-Epoxy-3,4-dihydroxycyclohexano[a]pyrene, (3s,4s-)
- CHEMBL1743211
- (+- )-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide
- BP 7,8-Diol-9,10-epoxide 2
- Benzo(a)pyrene diolepoxide
- Benzo(a)pyrene 7,8-dihydrodiol 9,10-epoxide
- 7,8-Dihydro-7,8-dihydroxybenzo[a]pyrene 9,10-oxide
- 7,8,9,10-Tetrahydro-7,8-dihydroxybenzo(a)pyrene 9,10-epoxide
- CHEBI:30614
- (+/-)-trans-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide
- 7,8,9,10-Tetrahydrobenzo(a)pyrene-7,8-diol 9,10-epoxide
- Anti BaPDE
- A913799
- 4-oxahexacyclo[11.6.2.0^{2,8.0^{3,5.0^{10,20.0^{17,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
- 4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
- BPDE
- Q26840771
- 5Z16Y5VG9Y
- 7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide
- NS00115934
- 7,8-BaP-9,10-Diol Epoxide
- benzo[a]pyrene diol epoxide I
- Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-
- DQEPMTIXHXSFOR-UHFFFAOYSA-N
- BDPE
- 7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol
- Benzo(a)pyrene-7,8-diol 9,10-Epoxide
- Benzo(a)pyrene diol epoxide
- UNII-5Z16Y5VG9Y
- Benzo(a)pyrene diolepoxide I
-
- MDL: MFCD00871186
- Piscine à noyau: InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H
- La clé Inchi: DQEPMTIXHXSFOR-UHFFFAOYSA-N
- Sourire: OC1C(O)C2OC2C3=C(C=C4)C5=C6C4=CC=CC6=CC=C5C=C31
Propriétés calculées
- Qualité précise: 302.094
- Masse isotopique unique: 302.094
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 0
- Complexité: 507
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 53A^2
- Le xlogp3: 2.9
Propriétés expérimentales
- Dense: 1.569
- Point de fusion: 229.7 deg C
- Point d'ébullition: 594.2°C at 760 mmHg
- Point d'éclair: 313.2°C
- Indice de réfraction: 1.936
- Le PSA: 52.99000
- Le LogP: 3.43180
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Informations de sécurité
- Conditions de stockage:Sealed in dry,2-8°C
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM153218-1g |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 95% | 1g |
$*** | 2023-05-30 | |
Ambeed | A180521-1g |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 95+% | 1g |
$3061.00 | 2022-03-29 | |
Biosynth | FCA09780-250 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 250MG |
$280.00 | 2023-01-04 | ||
Biosynth | FCA09780-1000 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 1g |
$730.00 | 2023-01-04 | ||
Biosynth | FCA09780-500 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 500MG |
$450.00 | 2023-01-04 | ||
Biosynth | FCA09780-50 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 50mg |
$93.50 | 2023-01-04 | ||
Biosynth | FCA09780-100 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 100MG |
$150.00 | 2023-01-04 | ||
Crysdot LLC | CD12061915-1g |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 95+% | 1g |
$1345 | 2024-07-24 |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Littérature connexe
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
55097-80-8 (7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol) Produits connexes
- 610274-69-6(2-(chloroacetyl)aminothiophene-3-carboxamide)
- 1027929-81-2(7-Fluoro-8-nitroquinazolin-4(3H)-one)
- 1234845-29-4(Ethyl 2-(3-fluoro-4-methoxyphenyl)cyclopropanecarboxylate)
- 866013-21-0(6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one)
- 1354023-80-5(3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester)
- 175137-22-1(4-Hydrazinyl-7-methylthieno[3,2-d]pyrimidine)
- 2189434-60-2(8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane)
- 4077-47-8(4-Methoxy-2,5-dimethyl-3(2H)-furanone)
- 14547-98-9(Quinoline, 4-methoxy-, 1-oxide)
- 2803370-23-0(rac-methyl (2R,5R,6S)-5-bromo-6-methoxypiperidine-2-carboxylate)
Fournisseurs recommandés
Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

江苏科伦多食品配料有限公司
Membre gold
Fournisseur de Chine
Réactif
